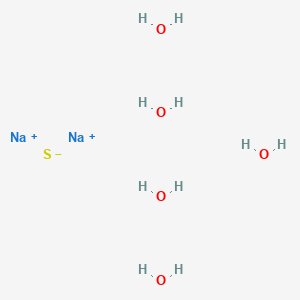

Sodium monosulfide pentahydrate

Description

Structure

2D Structure

Properties

IUPAC Name |

disodium;sulfide;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.5H2O.S/h;;5*1H2;/q2*+1;;;;;;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKIXFQOFAVHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[Na+].[Na+].[S-2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10Na2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156996 | |

| Record name | Sodium sulfide pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313-83-3 | |

| Record name | Sodium sulfide pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfide pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM SULFIDE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U55N59SZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis and Preparative Methodologies

Industrial-Scale Production Routes of Sodium Sulfide (B99878) Hydrates

Commercial production of sodium sulfide is dominated by high-temperature reduction and reactive absorption processes, which are designed for high-volume output. The resulting sodium sulfide is typically in an anhydrous or concentrated aqueous form, which is subsequently crystallized to produce specific hydrates like the pentahydrate.

The most prevalent industrial method for producing sodium sulfide involves the carbothermic reduction of sodium sulfate (B86663) (Na₂SO₄). wikipedia.orgvedantu.com This process uses a carbon-based reducing agent, such as coal or coke, and is conducted at high temperatures. wikipedia.orgjamgroupco.com The fundamental reaction involves heating sodium sulfate with carbon, which reduces the sulfate to sulfide and produces carbon monoxide or carbon dioxide. wikipedia.orgyoutube.com

The process generally follows these steps:

Material Preparation: Sodium sulfate, often sourced from natural deposits or as an industrial by-product, is mixed with a carbon source like coal or charcoal. jamgroupco.com

Mixing: A homogeneous blend of sodium sulfate and the reducing agent is prepared. The ratio is critical for reaction efficiency, with a typical weight ratio of sodium sulfate to anthracite coal being between 3:1 and 6:1. jamgroupco.comgoogle.com

Heating and Reaction: The mixture is heated in a furnace, such as a reverberatory furnace or converter, to temperatures ranging from 900°C to 1100°C. jamgroupco.com At these temperatures, the reduction reaction occurs, yielding a crude molten product. jamgroupco.comchemicaliran.com

Collection and Purification: The molten sodium sulfide, often called "crude melt," is tapped from the furnace. jamgroupco.com This crude product contains various impurities, including unreacted carbon, ash, carbonates, and other sulfur compounds. chemicaliran.com It is typically extracted with water, and subsequent evaporation of the liquor yields hydrated crystals, such as Na₂S·9H₂O, or a solidified product with around 60% Na₂S content upon further evaporation. chemicaliran.com

Hydrogen has also been explored as a reducing agent to create a more environmentally friendly process and yield high-purity Na₂S. researchgate.netmdpi.com

| Parameter | Description | Typical Values/Ranges | Source(s) |

|---|---|---|---|

| Primary Reactant | The sulfate source for the reduction. | Sodium Sulfate (Na₂SO₄) | wikipedia.orgjamgroupco.com |

| Reducing Agent | Carbon source used to reduce the sulfate. | Coal, Coke, Charcoal | wikipedia.orgjamgroupco.com |

| Reaction Temperature | The temperature range required for the furnace reaction. | 900°C - 1200°C | jamgroupco.comgoogle.com |

| Initial Product | The direct output from the furnace. | Crude molten sodium sulfide | chemicaliran.com |

| Final Hydrated Product | Crystallized form after aqueous extraction and evaporation. | Na₂S·9H₂O or solidified 60% Na₂S | chemicaliran.com |

Another significant industrial method involves the reactive absorption of hydrogen sulfide (H₂S) gas into an aqueous solution of sodium hydroxide (B78521) (NaOH). ifpenergiesnouvelles.frcoherentmarketinsights.com This process is highly effective for H₂S removal from gas streams and simultaneously produces sodium sulfide. ifpenergiesnouvelles.fr The reaction chemistry involves the neutralization of the acidic H₂S gas by the caustic soda solution. epslibrary.at

With sufficient sodium hydroxide, the sodium hydrosulfide (B80085) reacts further to form sodium sulfide: trimeric.com NaHS + NaOH → Na₂S + H₂O

This process is often carried out in absorption towers or spray columns, which are advantageous because they can handle the potential precipitation of Na₂S without clogging. openchemicalengineeringjournal.comifpenergiesnouvelles.fr The concentration of the final product can be controlled by adjusting process parameters such as the initial NaOH concentration, temperature, and the liquid-to-gas ratio. ifpenergiesnouvelles.frifpenergiesnouvelles.fr For instance, operating at temperatures between 50°C and 55°C is suitable for producing concentrated solutions of sodium sulfhydrate. researchgate.net The foam formed from sodium sulfide crystals, specifically Na₂S·5H₂O, can crystallize and adhere to reactor walls if the temperature is not properly controlled. openchemicalengineeringjournal.com

| Parameter | Description | Typical Values/Ranges | Source(s) |

|---|---|---|---|

| Gas-Phase Reactant | The acidic gas absorbed into the solution. | Hydrogen Sulfide (H₂S) | ifpenergiesnouvelles.fr |

| Liquid-Phase Reactant | The alkaline scrubbing solution. | Sodium Hydroxide (NaOH) Solution | ifpenergiesnouvelles.fr |

| Operating Temperature | Temperature of the scrubbing solution. | 40°C - 90°C | openchemicalengineeringjournal.comifpenergiesnouvelles.fr |

| Equipment | Apparatus used for gas-liquid contact. | Spray Columns, Packed Towers, Stirred Tank Reactors | ifpenergiesnouvelles.frresearchgate.net |

| Intermediate Product | Formed when H₂S is in excess relative to NaOH. | Sodium Hydrosulfide (NaHS) | trimeric.com |

| Final Product | Formed with sufficient NaOH. | Aqueous Sodium Sulfide (Na₂S) | ifpenergiesnouvelles.fr |

The principles of reactive absorption are directly applied to valorize industrial waste streams, providing both an environmental and economic benefit. ifpenergiesnouvelles.fr Gas effluents from the oil, gas, and petrochemical industries often contain high concentrations of hydrogen sulfide, making them ideal feedstocks for sodium sulfide production. ifpenergiesnouvelles.frifpenergiesnouvelles.fr

Similarly, combustible waste gases from sources like coke ovens or blast furnaces can be used as a fuel source to heat the furnaces required for the carbothermic reduction of sodium sulfate, reducing the reliance on primary fuels and lowering operational costs. google.com Methods have also been developed to treat alkali sulfide wastewater. For example, such wastewater can be reacted with industrial waste sulfur and air in the presence of a catalyst to produce sodium thiosulfate (B1220275) pentahydrate, demonstrating a pathway to convert a waste liability into a commercial product. google.com

Laboratory-Scale and Specialized Synthesis Methods

For research and specialized applications requiring high purity, laboratory-scale methods offer greater control over reaction conditions and product quality.

A method for preparing sodium sulfide pentahydrate directly involves the reaction of solid sodium carbonate (Na₂CO₃) with a sulfidizing gas mixture. researchgate.nettandfonline.com In this process, a mixture of gases, which can include carbonyl sulfide (COS), carbon disulfide (CS₂), and elemental sulfur vapor (S₂), is passed over sodium carbonate under an inert nitrogen atmosphere with cooling. researchgate.nettandfonline.com

The reaction yields crystalline sodium sulfide pentahydrate, Na₂S·5H₂O, which can be identified and confirmed using X-ray diffraction (XRD). researchgate.nettandfonline.com This technique allows for the synthesis of the pentahydrate form in a controlled manner, avoiding the complexities of aqueous crystallization from a crude melt. tandfonline.com

Anhydrous sodium sulfide can be prepared in the laboratory by the direct reduction of elemental sulfur with sodium metal. wikipedia.org To control the highly exothermic reaction, the synthesis is carried out in non-aqueous solvents. Common solvent systems include anhydrous ammonia (B1221849) or dry tetrahydrofuran (B95107) (THF). wikipedia.org When using THF, a catalytic amount of naphthalene (B1677914) is often added, which forms sodium naphthalenide as a reactive intermediate. wikipedia.org

This method is particularly useful for producing high-purity, anhydrous Na₂S for applications where water content is detrimental, such as in the development of certain types of batteries. researchgate.netosti.gov The resulting anhydrous product can then be carefully hydrated to form sodium monosulfide pentahydrate if desired.

Strategies for Purity Enhancement and Controlled Crystallization

The industrial production of sodium sulfide, typically via the carbothermic reduction of sodium sulfate (Na₂SO₄) with coal at temperatures of 900–1100°C, yields a crude product known as black ash. jamgroupco.com This material contains significant impurities, including unreacted carbon, sodium carbonate, sodium thiosulfate, and various polysulfides (Na₂Sₓ). jamgroupco.com

Purification is essential to produce high-grade sodium sulfide. A critical step involves the removal of oxysulfur (SOₓ) and polysulfide impurities. While this has traditionally required high-temperature (700–900°C) reduction with hydrogen gas, recent research has shown this can be effectively accomplished at a much lower temperature of 400°C. tandfonline.comresearchgate.net This lower temperature prevents auto-oxidation and is more energy-efficient. tandfonline.com

Solvent-based methods are also employed for purification. One approach involves dissolving crude Na₂S in a solvent and then recovering it through evaporation. tandfonline.comresearchgate.net For instance, Na₂S formed during the desulfurization of petroleum can be isolated by treating the sludge with a mixture of an organic solvent and water. This separates the Na₂S into the aqueous phase, which can then be distilled to recover the purified product. google.comjustia.com

Table 2: Impurity Removal Techniques for Sodium Sulfide

| Method | Target Impurities | Process Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| High-Temperature Hydrogen Reduction | Polysulfides (Na₂Sₓ), Oxysulfur compounds (SOₓ) | Heating at 400°C in a 5% H₂/Ar gas flow. | Lower temperature than traditional methods (700-900°C), preventing auto-oxidation. | tandfonline.comresearchgate.net |

| Solvent Extraction | Petroleum oil, organic residues | Mixing sludge with an organic solvent/water mixture at 25-100°C. | Separates Na₂S into an aqueous phase for recovery. | google.comjustia.com |

| Carbothermic Reduction | Sodium Sulfate (Na₂SO₄) | Heating with carbon at 900-1100°C. | Primary industrial production method; crude product requires further purification. | jamgroupco.com |

Controlled suspension cooling crystallization is a sophisticated technique used to produce sodium sulfide hydrates with high purity and uniform crystal size. This method is a significant improvement over simple cooling, which can lead to wide particle size distributions and impure products. By carefully managing the cooling profile of a saturated sodium sulfide solution, specific hydrates can be targeted. researchgate.net

A continuous cooling crystallization process has been developed to produce high-purity Na₂S·5.5H₂O crystals. patsnap.com In this system, a concentrated sodium sulfide solution is pre-cooled and then enters a circulating pipeline that includes a heat exchanger and a crystallizer. patsnap.com The process parameters are tightly controlled; for example, the feed liquid temperature in the crystallizer is maintained at 60-65°C, with a specific temperature difference between the solution and the cooling water (e.g., 4-6°C) and a high circulation rate. patsnap.com This stable, continuous process overcomes the issues of high impurity content and inconsistent product quality associated with batch cooling. patsnap.com

The general principle involves using the phase diagram of the Na₂S–H₂O system to define the cooling profile required to crystallize a specific hydrate (B1144303), such as the pentahydrate or nonahydrate, from a solution. researchgate.net The use of oscillating temperature profiles during cooling can further refine the crystal size distribution by inducing the dissolution of smaller, less stable crystals (fines), allowing the larger crystals to grow, a phenomenon known as Ostwald ripening. semanticscholar.org

Crystallographic and Structural Elucidation

Orthorhombic Crystal Structure of Sodium Monosulfide Pentahydrate

This compound (Na₂S·5H₂O) crystallizes in the orthorhombic system, a class of crystal structure characterized by three unequal axes at right angles to each other. rsc.orglookchem.com Detailed X-ray diffraction studies have confirmed its space group as Cmcm. rsc.orglookchem.com The structure of the pentahydrate consists of sulfide (B99878) ions (S²⁻) that are coordinated with sodium ions (Na⁺) and surrounded by a network of hydrogen bonds from the water molecules. wikipedia.org

The sodium ions are coordinated by water molecules, with some studies indicating coordination numbers of four and six, forming distinct layers within the crystal lattice. lookchem.com These layers are interconnected through hydrogen bonding. lookchem.com

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | rsc.orglookchem.com |

| Space Group | Cmcm | rsc.orglookchem.com |

| a-axis (Å) | 6.476(1) | rsc.org |

| b-axis (Å) | 12.536(2) | rsc.org |

| c-axis (Å) | 8.686(1) | rsc.org |

| Z (Formula units per unit cell) | 4 | rsc.org |

Analysis of Hydrogen Bonding Networks within the Hydrate (B1144303) Lattice

The extensive network of hydrogen bonds plays a crucial role in stabilizing the crystal structure of this compound. rsc.org These bonds form between the hydrogen atoms of the water molecules and the sulfide ions. rsc.org X-ray diffraction and vibrational spectroscopic studies have identified three distinct types of O–H⋯S hydrogen bonds within the lattice. rsc.org

The strength and geometry of these hydrogen bonds have been characterized by their bond lengths. The distances for the O⋯S interactions are reported as 3.30, 3.32, and 3.45 Å, while the corresponding H⋯S distances are 2.35, 2.36, and 2.53 Å. rsc.org These interactions create a three-dimensional network that encases the S²⁻ centers. rsc.orgwikipedia.org The presence of these hydrogen bonds is a key feature distinguishing the hydrated forms from the anhydrous salt. wikipedia.org

Comparative Crystallography with Anhydrous and Other Hydrate Forms (e.g., Nonahydrate, Dihydrate)

The crystal structures of sodium sulfide vary significantly with the degree of hydration. While the pentahydrate form adopts an orthorhombic structure, the anhydrous sodium sulfide (Na₂S) possesses a cubic antifluorite structure. lookchem.comwikipedia.org In this structure, the sodium ions (Na⁺) occupy the tetrahedral sites, and the larger sulfide ions (S²⁻) occupy the cubic sites, analogous to the positions of fluoride (B91410) and calcium ions in the CaF₂ structure. wikipedia.org

Sodium sulfide also forms a nonahydrate (Na₂S·9H₂O), which has its own distinct crystal structure where the sulfide ion is hydrogen-bonded to twelve water molecules. wikipedia.org Other reported hydrates include a dihydrate (Na₂S·2H₂O) and a monohydrate (Na₂S·H₂O), each with unique structural arrangements. publications.gc.caguidechem.com The transition between these hydrated forms involves significant rearrangement of the crystal lattice and the hydrogen bonding network. researchgate.net For instance, at 49°C, the nonahydrate transforms to the pentahydrate. researchgate.net

Advanced X-ray Diffraction Studies for Unit Cell Parameter Determination and Phase Identification

Advanced X-ray diffraction (XRD) techniques are fundamental in determining the unit cell parameters and identifying the crystalline phases of sodium monosulfide and its hydrates. lookchem.com Powder XRD data for Na₂S·5H₂O has been used to calculate its orthorhombic unit cell parameters, with values of a = 6.48 Å, b = 12.54 Å, and c = 8.66 Å being reported, which are in good agreement with established data. lookchem.com

XRD analysis is also crucial for assessing the purity of samples, as it can detect the presence of other phases, such as anhydrous Na₂S or sodium sulfite (B76179) (Na₂SO₃), which can co-exist in commercial samples. lookchem.com Furthermore, XRD is employed to monitor structural changes during processes like dehydration, where shifts in diffraction peaks indicate transformations between different hydrate forms or to the anhydrous state. lookchem.com For example, upon vacuum drying, XRD patterns of the pentahydrate show the emergence of lines corresponding to the antifluorite structure of anhydrous Na₂S. lookchem.com

| Compound | Crystal System | Space Group | Unit Cell Parameters (Å) | Reference |

|---|---|---|---|---|

| This compound (Na₂S·5H₂O) | Orthorhombic | Cmcm | a = 6.479, b = 12.55, c = 8.655 | lookchem.com |

| Anhydrous Sodium Sulfide (Na₂S) | Cubic (Antifluorite) | Fm3m | a = 6.539 | lookchem.com |

Investigations into Structural Transformations During Dehydration Processes

The dehydration of this compound involves significant structural transformations as water molecules are removed from the crystal lattice. lookchem.com Thermal analysis and optical microscopy have been used to study these changes. psu.edu When Na₂S·5H₂O is dehydrated, for instance by heating under vacuum, it can form lower hydrates, such as a dihydrate, as an intermediate before potentially becoming fully anhydrous. lookchem.compsu.edu

The process is complex, and the resulting structure can be a mixture of phases. lookchem.com For example, vacuum drying of the pentahydrate at room temperature can yield a product with a formula of approximately Na₂S·1.17H₂O, which is a mixture of the remaining pentahydrate and the anhydrous antifluorite-type Na₂S. lookchem.com The dehydration process can be influenced by factors such as temperature, pressure, and the surrounding atmosphere. guidechem.comgoogleapis.com Studies have shown that heating the pentahydrate to around 76°C under reduced pressure can lead to the formation of the monohydrate, which upon further heating between 90°C and 200°C, transforms into anhydrous sodium sulfide. googleapis.com These transformations are accompanied by a rearrangement of the crystal structure from the orthorhombic form of the pentahydrate to the cubic structure of the anhydrous salt. lookchem.comgoogleapis.com

Spectroscopic Characterization Techniques

X-ray Powder Diffraction (XRD) for Crystalline Phase Confirmation

X-ray Powder Diffraction (XRD) is a fundamental technique for confirming the crystalline phase of sodium monosulfide pentahydrate. The structure of Na₂S·5H₂O is orthorhombic with the space group CmCm. lookchem.com The sodium ions are coordinated by water molecules, forming layers that are interconnected by hydrogen bonding. lookchem.com

Dehydration of the pentahydrate form leads to significant changes in the XRD pattern. For instance, a product with the formula Na₂S·1.17H₂O, obtained by vacuum drying, shows a mixture of the pentahydrate and the antifluorite-type anhydrous Na₂S phases. lookchem.com The anhydrous form, Na₂S, possesses a face-centered cubic (fcc) structure with the space group Fm3m. lookchem.comresearchgate.net In this structure, the sodium ions (Na⁺) occupy the positions typically held by fluoride (B91410) ions in the CaF₂ framework, while the larger sulfide (B99878) ions (S²⁻) are situated in the calcium ion (Ca²⁺) sites. wikipedia.org

Below is a table summarizing the crystallographic data for this compound and its anhydrous form.

| Property | This compound (Na₂S·5H₂O) | Anhydrous Sodium Monosulfide (Na₂S) |

| Crystal System | Orthorhombic | Face-Centered Cubic (fcc) |

| Space Group | CmCm | Fm3m |

| Unit Cell Parameters | a = 6.479 Å, b = 12.55 Å, c = 8.655 Å lookchem.com | a = 6.539 Å lookchem.com |

This table presents the crystallographic data for this compound and anhydrous sodium monosulfide based on X-ray diffraction studies.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology and microstructure of materials. While specific SEM studies focusing solely on this compound are not extensively detailed in the provided results, general principles of SEM analysis can be applied. SEM micrographs can reveal the shape, size, and aggregation of crystals. For instance, in studies of related sulfide compounds, SEM has been used to observe the tendency of nanoparticles to aggregate due to high surface energy. researchgate.net In the context of sodium sulfide films, SEM has shown that films deposited by RF magnetron sputtering can be continuous and non-porous. ucsd.edu

Transmission Electron Microscopy (TEM) for Nanoscale Structural Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the analysis of nanoscale structural features. Although direct TEM studies on this compound were not found in the search results, TEM is a crucial tool for examining the size, shape, and crystal structure of nanoparticles. For example, in the synthesis of cadmium sulfide (CdS) nanoparticles, where sodium sulfide is used as a precursor, TEM has been utilized to characterize the resulting nanoparticles, revealing spherical, polydispersed structures with diameters in the nanometer range. mdpi.com Similarly, TEM analysis of silver sulfide (Ag₂S) nanocrystals, also synthesized using a sodium sulfide precursor, has been instrumental in observing their shape evolution from spheres to faceted structures. acs.org

Raman Spectroscopy for Vibrational Mode Analysis and Structural Integrity

Raman spectroscopy is a powerful non-destructive technique used to study the vibrational modes of molecules, providing insights into the structural integrity and composition of a material. Studies on the reaction between sodium sulfide and sulfur have utilized Raman spectroscopy to identify the various polysulfide species formed. nih.gov The Raman spectra of sodium sulfide films have been shown to be different from the starting powder, indicating structural differences. ucsd.edu The broad and overlapping peaks in the film's spectrum are characteristic of amorphous sulfides rather than highly crystalline materials. ucsd.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Solution-State Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for probing the local chemical environment of atomic nuclei. While specific ¹H or ¹³C NMR studies on this compound were not identified, ²³Na-MRS (Magnetic Resonance Spectroscopy) has been used to measure total sodium concentration in biological tissues. nih.gov This suggests that ²³Na NMR could be a viable method for studying sodium ion interactions in solutions or solid states of sodium sulfide compounds. In related fields, ²⁹Si MAS NMR has been employed to determine the populations of different structural units in sodium thiosilicate glasses and polycrystals. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to investigate the electronic properties of materials by measuring their absorption of light in the ultraviolet and visible regions. In the context of related compounds, UV-Vis spectroscopy has been used to study the optical properties of gold nanorods quenched with different concentrations of sodium sulfide. researchgate.net The amount of sulfide anions in the solution was found to influence the stabilization of the nanorods' optical properties. researchgate.net Furthermore, UV-Vis spectroscopy has been used to characterize solutions containing sodium sulfite (B76179) and sodium sulfate (B86663), which are related to sodium sulfide. researchgate.net

Photoluminescence Analysis for Optical Emission Characteristics

Photoluminescence (PL) analysis is a technique that measures the light emitted from a material after it has absorbed photons. This provides information about the electronic band structure and the presence of defects. While direct PL studies on this compound were not found, research on materials synthesized using sodium sulfide provides relevant insights. For instance, in the synthesis of copper-doped indium zinc sulfide, the incorporation of copper, which can be sourced from compounds like sodium sulfide pentahydrate in a broader context of sulfide chemistry, led to a reduction in PL emission intensity, indicating more efficient separation of photoinduced electron-hole pairs. mdpi.com Similarly, the photoluminescence properties of Ag₂S nanocrystals, synthesized using sodium sulfide as a sulfur precursor, have been reported. acs.org

Dehydration Kinetics and Mechanisms

The dehydration of this compound (Na₂S·5H₂O) is not a single-step process but rather a series of transformations influenced by external conditions. Understanding the kinetics and mechanisms of this process is fundamental to controlling its behavior.

The thermal decomposition of sodium monosulfide hydrates involves a stepwise release of water molecules, leading to the formation of several intermediate hydrates. Research has shown that the dehydration of higher hydrates, such as sodium sulfide nonahydrate (Na₂S·9H₂O), proceeds through the formation of lower hydrates. publications.gc.ca

Specifically for the pentahydrate, a two-step dehydration reaction pathway has been observed, which includes the formation of an intermediate dihydrate phase (Na₂S·2H₂O). researchgate.net This dihydrate is a newly identified phase, distinct from the previously known nonahydrate, pentahydrate, and anhydrous forms. researchgate.net The dehydration sequence can be represented as follows:

Na₂S·5H₂O → Na₂S·2H₂O + 3H₂O(g)

Na₂S·2H₂O → Na₂S + 2H₂O(g)

Further studies have also identified the existence of a stable monohydrate (Na₂S·H₂O) and a trihydrate (Na₂S·3H₂O) as intermediate products during the thermal decomposition of hydrated sodium sulfide. publications.gc.ca The monohydrate, in particular, has been observed to exist over a broad range of temperatures and water vapor partial pressures. publications.gc.ca During cycling experiments relevant to thermochemical storage, samples taken at 80°C showed the presence of anhydrous sodium sulfide and dihydrate, alongside a significant fraction of the pentahydrate, indicating that the conversion of the salt hydrates was not complete under those conditions. researchgate.net

| Sample Condition | Na₂S·9H₂O (wt%) | Na₂S·5H₂O (wt%) | Na₂S·2H₂O (wt%) | Na₂S·0H₂O (wt%) |

|---|---|---|---|---|

| After hydration at 40°C | 25 | 71 | ~0 | 4 |

| After dehydration at 80°C | 3 | 36 | ~10 | 42 |

The stability of this compound and its various hydrated forms is intricately linked to the surrounding temperature and water vapor partial pressure. publications.gc.ca The equilibrium for each dehydration step is dictated by these two parameters. For a given temperature, there is a specific water vapor pressure at which a particular hydrate is stable. If the partial pressure of water vapor in the environment is lower than the equilibrium vapor pressure of the hydrate, it will tend to lose water and transition to a lower hydrate or the anhydrous form.

The stabilities of sodium sulfide monohydrate (Na₂S·H₂O), dihydrate (Na₂S·2H₂O), and trihydrate (Na₂S·3H₂O) have been determined as a function of water vapor partial pressure and temperature. publications.gc.ca This relationship can be represented by the Van 't Hoff equation, which relates the equilibrium vapor pressure to the temperature. researchgate.net For practical applications such as thermochemical heat storage, controlling these parameters is crucial. For instance, dehydration (charging) is typically carried out at elevated temperatures and low water vapor pressures, while hydration (discharging) occurs at lower temperatures and higher water vapor pressures. researchgate.net In cycling experiments, dehydration conditions were set at 80°C with a water vapor pressure of 10 mbar. researchgate.net

The structure of this compound consists of alternating layers of sodium, water, and sulfur. This layered structure is thought to facilitate the removal of water molecules during dehydration. The transformation of Na₂S·5H₂O to Na₂S·2H₂O is assumed to be a topotactic process where three of the five water molecules are removed from the crystal lattice. This is followed by a shift in the crystallographic positions of some of the sodium atoms and the remaining water molecules to form the new dihydrate structure. researchgate.net Similarly, the subsequent dehydration of the dihydrate to the anhydrous form is also suggested to be a topotactic process. researchgate.net

Phase Equilibria in the Sodium Sulfide-Water System

The phase equilibria in the sodium sulfide-water system describe the conditions of temperature and composition at which different phases (solid hydrates, liquid solution, and vapor) can coexist. A phase diagram provides a graphical representation of these equilibria. The known crystalline phases in this system include Na₂S·9H₂O, Na₂S·5H₂O, Na₂S·2H₂O, and anhydrous Na₂S. researchgate.net

The phase diagram for the Na₂S-H₂O system illustrates the stability regions for these different hydrates. For instance, Na₂S·9H₂O can be precipitated from a solution with approximately 25 weight % of Na₂S at 60°C by cooling it down to 20°C. researchgate.net The transition between the nonahydrate and pentahydrate forms occurs at a specific temperature. It is important to note that during the operation of thermochemical systems, it is preferable for only solid phases of the sodium sulfide salt hydrates to be present. researchgate.net However, at certain temperatures and compositions, partial dissolution can occur. For example, when hydration of the hemihydrate form takes place at 60°C, the pentahydrate salt will form along with a solution of sodium sulfide. researchgate.net

Determination of Enthalpies of Formation and Free Energies Associated with Dehydration

The enthalpies of formation and Gibbs free energies associated with the dehydration reactions of sodium sulfide hydrates are crucial thermodynamic parameters that quantify the energy changes during these transformations. These values are essential for designing and evaluating thermochemical energy storage systems.

The heats and free energies associated with the dehydration reactions of Na₂S·H₂O, Na₂S·2H₂O, and Na₂S·3H₂O have been estimated from experimental data on their stabilities as a function of temperature and water vapor pressure. publications.gc.ca The equilibrium vapor pressure of each hydration reaction can be calculated as a function of temperature using the reaction enthalpy and Gibbs free energy via the Clapeyron equation. researchgate.net

The enthalpy of formation for anhydrous sodium sulfide (Na₂S) has been reported as -370 kJ/mol. gauthmath.com This value is a key component in the Born-Haber cycle used to calculate the lattice enthalpy of formation. youtube.com

| Dehydration Reaction | Enthalpy of Reaction (ΔH) | Free Energy of Reaction (ΔG) |

|---|---|---|

| Na₂S·3H₂O → Na₂S·2H₂O + H₂O | Data not specified | Data not specified |

| Na₂S·2H₂O → Na₂S·H₂O + H₂O | Data not specified | Data not specified |

| Na₂S·H₂O → Na₂S + H₂O | Data not specified | Data not specified |

Material Stability in Thermochemical Energy Storage Systems

The long-term stability of this compound is a critical factor for its application in thermochemical energy storage (TCS) systems. Instability can manifest in chemical, physical, and mechanical forms, impacting the performance and lifespan of the storage system. researchgate.net

Chemical instability can arise from reactions with air, leading to the formation of sodium carbonate and the release of toxic hydrogen sulfide gas. researchgate.net Therefore, it is crucial to handle and store sodium sulfide hydrates in an inert atmosphere, such as under a blanket of nitrogen gas. researchgate.net

Advanced Applications and Functional Roles

Thermochemical Energy Storage (TCS) Systems

Thermochemical energy storage is a promising technology for balancing energy supply and demand, offering high energy density and long-term storage capabilities. researchgate.netmdpi.com Salt hydrates, including sodium sulfide (B99878), are attractive materials for such systems due to their low cost and suitable operating temperatures for various applications. researchgate.net

Sodium sulfide is recognized for its potential in thermochemical energy storage (TCS) due to its high energy density. researchgate.net The process involves a reversible hydration reaction, where thermal energy is stored and released. researchgate.net Specifically, the transition between the hemihydrate and pentahydrate forms of sodium sulfide is utilized for this purpose. researchgate.net Thermochemical energy storage, in general, offers a higher energy density (1–3 GJ/m³) compared to sensible and latent heat storage methods. researchgate.netmdpi.com While other salt hydrates like magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O) and calcium hydroxide (B78521) (Ca(OH)₂) also exhibit high theoretical energy densities, sodium sulfide remains a material of interest. mdpi.com

Table 1: Comparison of Theoretical Energy Densities in TCS Materials

| Compound | Theoretical Energy Density (GJ/m³) |

|---|---|

| General Salt Hydrates | 1–3 researchgate.netmdpi.com |

| Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) | 2.8 mdpi.com |

| Sodium Sulfide (Na₂S) | High (specific value not cited) researchgate.net |

A significant challenge in the commercialization of TCS systems using hygroscopic salts like sodium sulfide pentahydrate is ensuring the material's chemical, physical, and mechanical stability under operational conditions. researchgate.net During cycling, the conversion between pentahydrate and hemihydrate forms can lead to changes in volume, which may negatively impact the contact between the salt crystals and the heat exchanger. researchgate.net This can also cause stress on the crystals, leading to brittleness and powder formation. researchgate.net

After multiple cycles, physical changes in sodium sulfide hydrate (B1144303) crystals have been observed, with their morphology transforming from well-defined angular crystals to a porous, sponge-like structure. researchgate.net Furthermore, the material can react with atmospheric carbon dioxide, forming sodium carbonate and releasing toxic hydrogen sulfide gas, highlighting the need for a controlled, inert environment. researchgate.net Research into room-temperature sodium-sulfur batteries, a related application, has shown that certain material compositions can achieve high stability over many cycles, suggesting potential pathways for improving the cycling performance of sodium sulfide in TCS systems. researchgate.net

To address the stability issues of pure salt hydrates, research has focused on the development of composite materials. Blending sodium sulfide pentahydrate with materials like cellulose (B213188) can enhance its stability. researchgate.net For instance, pentahydrate salt crystals combined with a cellulose stabilizer have shown a higher melting temperature compared to the pure salt. researchgate.net This indicates that composite materials can improve the thermal stability of the storage medium. researchgate.net

The use of nanocellulose, including cellulose nanocrystals and nanofibers, is a burgeoning area in the development of phase change materials (PCMs) for thermal energy storage. rsc.orgresearchgate.net These nanocellulose-based composites can overcome the inherent drawbacks of PCMs and create more sustainable and multifunctional materials. rsc.orgresearchgate.net In the context of solid-state batteries, sodium carboxymethyl cellulose has been used as a binder and an encapsulating layer for sodium thioantimonate, significantly improving moisture resistance and electrochemical stability. nih.gov This approach of creating composite materials could be similarly beneficial for enhancing the long-term performance of sodium sulfide pentahydrate in TCS systems.

Mineral Processing and Hydrometallurgy

Sodium sulfide is a crucial reagent in the flotation process for mineral processing, a technique used to separate valuable minerals from ore. wit-stone.com It functions as both an activator and an inhibitor to treat various types of ores, including oxidized, sulfide, and polymetallic ores. wit-stone.com

Sodium sulfide's role as a flotation agent is multifaceted. wit-stone.comcnlitereagent.com

As an Activator: In the treatment of non-ferrous metal oxide ores, sodium sulfide is used to create a sulfide film on the mineral surface. surechemical.com This process, known as sulfidization, activates the mineral, allowing it to be captured by xanthate collectors. surechemical.com911metallurgist.com This is particularly effective for oxidized copper and lead ores. wit-stone.com911metallurgist.com For oxidized copper ores, the addition of sodium sulfide can significantly improve recovery rates. wit-stone.com The adsorption of sulfide ions onto the mineral surface is a rapid reaction, often completed within minutes. 911metallurgist.com

As an Inhibitor: When used in larger quantities, sodium sulfide can act as an inhibitor for most sulfide ores. surechemical.comjxscmachine.com It can displace the collector adsorbed on the mineral surface and increase the mineral's hydrophilicity, thereby preventing it from floating. surechemical.com This inhibitory effect is selective, with the order of inhibition for various sulfide minerals being approximately: galena, sphalerite, chalcopyrite, porphyrite, copper blue, pyrite, and chalcocite. surechemical.com This property is utilized in the separation of polymetallic ores, where it can suppress undesired minerals like pyrite. wit-stone.comjxscmachine.com

Sodium sulfide is widely used in the selective flotation of copper, lead, and zinc minerals, especially from their oxidized forms. 911metallurgist.comcetjournal.it The sulfidization process is particularly well-suited for oxidized lead ores where the gangue is basic. 911metallurgist.com

In the flotation of copper-zinc polymetallic ores, sodium sulfide can be used to adjust the chemical environment of the slurry to selectively float zinc minerals. wit-stone.com It can also be used to depress sphalerite (a zinc sulfide mineral) while floating copper sulfides. rudmet.net In the separation of lead-zinc ores, it can be used in large amounts to remove the collector from a mixed concentrate before proceeding with separation flotation. surechemical.com Research has shown that using sodium sulfide as an inhibitor can improve lead and zinc recovery rates. wit-stone.com

The effectiveness of sodium sulfide in flotation is influenced by various factors, including pH, temperature, and the presence of other soluble salts. 911metallurgist.com Over-sulfidization can lead to the depression of the desired minerals. 911metallurgist.com Therefore, careful control of the process parameters is essential for achieving optimal separation. 911metallurgist.comcore.ac.uk

Flotation Agent in Ore Treatment (Activator and Inhibitor Functions)

Applications in Gold and Silver Leaching and Flotation Processes

In the extraction of precious metals like gold and silver, sodium sulfide is utilized to regulate the pH of the slurry and stabilize metal ions, which optimizes the recovery rates of these metals. wit-stone.com By altering the surface chemistry of the minerals, it facilitates more effective flotation. wit-stone.com The application of sodium sulfide is particularly beneficial for low-grade ores. wit-stone.com Research has shown that pre-treating gold-bearing ores with sodium sulfide can increase gold recovery by approximately 12% and significantly improve the selectivity in silver flotation. wit-stone.com

While traditional cyanidation is a common method for gold and silver extraction, it presents toxicity concerns. mdpi.com Thiosulfate (B1220275) leaching has emerged as a less toxic alternative. mdpi.comresearchgate.net In thiosulfate leaching of sedimentary ores containing gold and silver, the process is influenced by factors such as thiosulfate concentration and pH. mdpi.com For silver leaching with thiosulfate, the reaction order with respect to thiosulfate concentration is -0.61, while for gold it is -0.09. researchgate.net The pH has a more significant impact, with a reaction order of 5.03 for silver and 0.94 for gold. researchgate.net The activation energy for silver leaching is low, indicating a diffusion-controlled process, whereas for gold, it suggests a mixed control mechanism. mdpi.comresearchgate.net

Sulfidization of Non-Ferrous Metal Oxide Ores

Non-ferrous metal oxide ores, such as those containing lead, zinc, and copper (e.g., cerussite, smithsonite, and malachite), are not readily floatable using common collectors like xanthates. surechemical.comtaylorandfrancis.com Sodium sulfide is employed as a "sulfidizing" agent to address this. surechemical.comtaylorandfrancis.com It reacts with the surface of the oxide minerals, forming a thin film of metal sulfide. surechemical.com This sulfidized surface is then amenable to adsorption by the collector, thereby activating the mineral for flotation. surechemical.comtaylorandfrancis.com This process is essential for the effective concentration of these types of ores. taylorandfrancis.com For instance, after treatment with sodium sulfide, the surface of white lead ore darkens, indicating the formation of a sulfide layer. surechemical.com

The sulfidization process effectively reduces the amount of collector needed for flotation. taylorandfrancis.com The key parameters controlling the effectiveness of sulfidization are the amount of sodium sulfide added and the number of addition stages. taylorandfrancis.com

Role as a Depressant for Sulfide Ore Mixed Concentrates

In the flotation of polymetallic sulfide ores, sodium sulfide can act as a depressant, inhibiting the flotation of certain sulfide minerals to allow for the selective recovery of others. wit-stone.comsurechemical.com When used in larger quantities, it can desorb collectors from the surfaces of minerals, effectively acting as a de-agent. surechemical.com This is particularly useful in the separation of mixed concentrates, such as copper-lead or lead-zinc. surechemical.com

The depressing effect of sodium sulfide follows a general order, with galena being the most strongly depressed, followed by sphalerite, chalcopyrite, and others. surechemical.com Molybdenite, however, is naturally floatable and is not depressed by sodium sulfide, which allows for the use of sodium sulfide to depress other sulfides while floating molybdenite. surechemical.com The process often involves concentrating the mixed sulfide pulp, adding a significant amount of sodium sulfide to strip the collector, washing the pulp, and then proceeding with selective flotation. surechemical.com

Impurity Precipitation in Advanced Mineral Purification Processes

Sodium sulfide is instrumental in the purification of mineral solutions by precipitating undesirable metal ions. surechemical.com Many metal ions that can be detrimental to the flotation process can be effectively removed from the slurry by forming insoluble sulfide precipitates with the addition of sodium sulfide. surechemical.com

In the context of producing high-purity sodium sulfide itself, various purification steps are employed to remove impurities from the sodium sulfide solution. google.com This can involve the addition of reagents like barium sulfate to precipitate contaminants. google.com For the production of anhydrous sodium sulfide, a key component in applications like sodium-sulfur batteries, purification is critical. researchgate.net Commercial sodium sulfide hydrates can be dehydrated, but impurities such as polysulfides and oxysulfur compounds often remain. researchgate.net These impurities can be removed through processes like hydrogen reduction. researchgate.net

Influence on Electrochemical Processes in Mineral Treatment

The electrochemical properties of sulfide minerals are a critical factor in their flotation and leaching behavior. mdpi.com The addition of reagents like sodium sulfide can significantly alter the pulp potential (Eh) and, consequently, the electrochemical reactions occurring on the mineral surfaces. mdpi.commdpi.comiaea.org

In the flotation of lead-zinc sulfides, sodium sulfide acts as a pH regulator and a surface modifier. iaea.org It creates the necessary electrochemical conditions for the interaction between the minerals and collectors. However, an excessive amount of sodium sulfide can be counterproductive, acting as a depressant by lowering the pulp potential due to an excess of HS- ions, which hinders sulfide flotation. iaea.org Studies have shown that controlling the pulp potential is crucial for achieving high recovery rates. For example, in the flotation of a lead-zinc ore, a pH of 9, maintained with sodium sulfide, yielded better results than a pH of 11 due to more favorable electrochemical conditions. iaea.org

The interaction between sodium sulfide and other reagents, as well as the mineral surfaces, can be complex. For instance, the presence of sodium sulfide can lead to the formation of hydrogen peroxide (H₂O₂), which in turn can affect the flotation of different sulfide minerals. ut.ac.ir While it can depress pyrite, it may enhance the flotation of sphalerite. ut.ac.ir

Advanced Wastewater Treatment Technologies

Precipitation and Removal of Heavy Metals (e.g., Chromium, Lead, Mercury, Cadmium)

Sodium sulfide is a highly effective reagent for removing heavy metals from industrial wastewater. researchgate.netmdpi.com The process, known as sulfide precipitation, converts soluble heavy metal ions into highly insoluble metal sulfide precipitates. deu.edu.tr This method is often more efficient than hydroxide precipitation, achieving lower residual metal concentrations. mdpi.com

Sulfide precipitation is used to remove a wide range of heavy metals, including chromium, lead, mercury, and cadmium. researchgate.netdeu.edu.tr The low solubility of metal sulfides over a broad pH range makes this a robust method for wastewater treatment. researchgate.net For example, sodium sulfide has been shown to achieve removal rates of up to 99.9% for mercury. researchgate.net

The process involves adding a sodium sulfide solution to the wastewater, which causes the metal ions to precipitate as metal sulfides. deu.edu.tr These solid precipitates are then physically removed from the water through processes like clarification or filtration. deu.edu.tr

Below is a table summarizing the effectiveness of sodium sulfide in precipitating various heavy metals:

| Metal | Typical Removal Efficiency | Notes |

| Mercury (Hg) | Up to 99.9% researchgate.net | Can reach very low emission limits. researchgate.net |

| Cadmium (Cd) | High, >99% in some cases semanticscholar.org | Sulfide precipitation is very effective. mdpi.com |

| Lead (Pb) | High deu.edu.tr | One of the easier metals to precipitate as a sulfide. deu.edu.tr |

| Chromium (Cr) | Effective for Cr(VI) after reduction deu.edu.tr | Trivalent chromium is not effectively removed by sulfide precipitation alone. deu.edu.tr |

| Copper (Cu) | Up to 100% semanticscholar.org | Can be selectively precipitated at specific pH values. semanticscholar.org |

| Zinc (Zn) | Up to 100% semanticscholar.org | Often precipitates along with copper at higher pH. semanticscholar.org |

| Nickel (Ni) | High deu.edu.tr | Can be effectively removed from wastewater. deu.edu.tr |

This table is generated based on data from the provided text. Specific efficiencies can vary based on wastewater composition, pH, and other process conditions.

While highly effective, a key consideration in sulfide precipitation is the management of the resulting metal-sulfide sludge, which is typically classified as hazardous waste. deu.edu.tr

Applications as an Oxygen Scavenger Agent

In various industrial processes, the presence of dissolved oxygen can be detrimental, leading to corrosion and other undesirable chemical reactions. westlab.com.au Sodium monosulfide pentahydrate, like other sulfide compounds, can function as an effective oxygen scavenger, particularly in water treatment applications. westlab.com.au The sulfide ion (S²⁻) is a reducing agent and reacts with dissolved oxygen, thereby removing it from the system.

While sodium sulfite (B76179) (Na₂SO₃) is more commonly cited as an oxygen scavenger in boiler feedwater treatment, the underlying principle of using a reducing agent to mitigate oxygen-induced corrosion is the same. rxmarine.comresearchgate.netquora.com The effectiveness of an oxygen scavenger is crucial in maintaining the integrity and longevity of industrial equipment, such as boilers and pipelines. westlab.com.auresearchgate.net

Table 1: Comparison of Oxygen Scavengers

| Compound | Chemical Formula | Primary Application Environment |

|---|---|---|

| Sodium Monosulfide | Na₂S | Water Treatment westlab.com.au |

| Sodium Sulfite | Na₂SO₃ | Boiler Feedwater, Drilling Fluids rxmarine.comtcichina.co.uk |

Neutralization of Acidic Pollutants (e.g., Hydrogen Sulfide) in Effluents

Wastewater streams from various industrial activities can contain acidic pollutants, with hydrogen sulfide (H₂S) being a common and problematic example. Hydrogen sulfide is a toxic, corrosive gas with a characteristic rotten egg odor. oxy.com this compound, being a salt of a strong base (sodium hydroxide) and a weak acid (hydrosulfuric acid), forms alkaline solutions in water. jamgroupco.com This alkalinity allows it to neutralize acidic pollutants like hydrogen sulfide.

The neutralization reaction is a critical aspect of wastewater treatment, helping to mitigate the environmental and health risks associated with H₂S. oxy.com The control of hydrogen sulfide is essential for preventing infrastructure corrosion and ensuring worker safety. oxy.com While other chemicals like sodium chlorite (B76162) are also used for H₂S control, the fundamental principle involves a chemical reaction to convert the toxic gas into a less harmful substance. oxy.com

Role in Chemical Manufacturing and the Synthesis of Advanced Materials

This compound is a key building block in the chemical industry, serving as a precursor and intermediate in the synthesis of a wide array of other chemicals and advanced materials.

Precursor for Other Sulfur-Containing Chemicals (e.g., Sodium Hydrosulfide (B80085), Sodium Thiosulfate, Polysulfides)

Sodium monosulfide is a fundamental starting material for producing other important sulfur compounds. coherentmarketinsights.com

Sodium Hydrosulfide (NaHS): This compound can be produced by the reaction of sodium sulfide with hydrogen sulfide. jamgroupco.com Sodium hydrosulfide itself has numerous applications, including in mining as a flotation agent and in the leather industry. nouryon.com

Sodium Thiosulfate (Na₂S₂O₃): While direct synthesis routes from sodium sulfide are part of complex industrial processes, the sulfide ion is a foundational component for creating thiosulfates. coherentmarketinsights.com

Polysulfides (Na₂Sₓ): Sodium polysulfides are formed by reacting sodium sulfide with elemental sulfur. google.comgoogle.com These compounds are crucial in various applications, including the synthesis of sulfur dyes and in the development of advanced batteries. atamanchemicals.comnanoge.org

Production of Specialty Chemicals such as Sulfur Dyes and Rubber Additives

The unique properties of sodium monosulfide make it an indispensable component in the manufacturing of certain specialty chemicals.

Sulfur Dyes: Sodium sulfide is a key reagent in the production of sulfur dyes, which are widely used for dyeing cotton due to their cost-effectiveness and good wash-fastness. jamgroupco.comcoherentmarketinsights.comatamanchemicals.com It acts as a reducing agent to solubilize the dye, allowing it to be absorbed by the fabric. atamanchemicals.com The subsequent oxidation regenerates the insoluble parent dye within the fibers. atamanchemicals.com

Rubber Additives: In the rubber industry, sodium sulfide is used in the manufacturing of various rubber chemicals. jamgroupco.commade-in-china.com These chemicals can act as vulcanization accelerators, which are essential for the process of cross-linking polymer chains in rubber to improve its strength and durability. nouryon.com

Intermediate in Complex Organic Compound Synthesis

The sulfide ion from sodium monosulfide is a potent nucleophile, making it a valuable reagent in organic synthesis. It can participate in nucleophilic substitution reactions to introduce sulfur into organic molecules, forming the basis for a variety of organosulfur compounds. nih.gov For instance, sodium sulfide nonahydrate has been used in the synthesis of bicyclic sulfides, which can then be further transformed into other complex molecules like sulfones. orgsyn.org The reactivity of sulfide ions allows for the construction of carbon-sulfur bonds, a fundamental step in the synthesis of many pharmaceuticals and other specialty organic chemicals. nih.gov

Component in Sodium-Ion Battery Research and Development

A significant and emerging application of sodium sulfide is in the field of energy storage, specifically in the development of all-solid-state sodium-ion batteries. researchgate.net These batteries are considered a promising next-generation technology due to the abundance and low cost of sodium compared to lithium. asiaresearchnews.comchemeurope.com

Table 2: Research Highlights of Sodium Sulfide in Sodium-Ion Batteries

| Research Focus | Key Finding | Reference |

|---|---|---|

| Solid Electrolyte Synthesis | A solid sulfide electrolyte with the world's highest reported sodium ion conductivity was developed using sodium polysulfides as a flux. asiaresearchnews.comchemeurope.comgreencarcongress.com | asiaresearchnews.comchemeurope.comgreencarcongress.com |

| Cathode Material | Sodium sulfide is used as a cathode material, which can be paired with a sodium-free anode to mitigate dendrite growth, a common safety concern in sodium-metal batteries. researchgate.net | researchgate.net |

| Ionic Conductivity Enhancement | Mixing sodium sulfide with sodium iodide (NaI) via a mechanochemical process created a solid solution with ionic conductivity five orders of magnitude higher than pure Na₂S. researchgate.net | researchgate.net |

Researchers are actively exploring sodium sulfide and its derivatives, like sodium polysulfides, to create solid electrolytes with high ionic conductivity and stability. nanoge.orgresearchgate.netasiaresearchnews.com These materials are crucial for enabling the fast transport of sodium ions within the battery, which is essential for high performance. researchgate.net The development of efficient synthesis methods for these sodium-containing sulfide materials is a key step toward the practical application and mass production of all-solid-state sodium batteries. asiaresearchnews.comchemeurope.com

Solid Electrolyte Development

Sulfide-based solid electrolytes are highly attractive for all-solid-state sodium-ion batteries due to their high ionic conductivity, good mechanical properties, and the ability to form good contact with electrodes through cold-pressing or solution coating. cip.com.cncip.com.cn Significant research has focused on developing new sodium-ion solid electrolytes with high conductivity and stability. cip.com.cn Among the various materials, sulfide-based superionic conductors are considered promising candidates for practical applications. nih.gov

Key research findings in the development of sulfide solid electrolytes include:

High Ionic Conductivity: Researchers have developed a solid sulfide electrolyte, Na₂.₈₈Sb₀.₈₈W₀.₁₂S₄, with the world's highest reported sodium ion conductivity, which is approximately ten times higher than the level required for practical use. sciencedaily.comeurekalert.orgemobility-engineering.com This high conductivity is crucial for the efficient movement of sodium ions between the anode and cathode.

Synthesis Methods: Various methods are employed to synthesize these advanced electrolytes, including mechanochemical synthesis, solid-state reactions, and solution-based synthesis. cip.com.cncip.com.cn A recently developed process uses sodium polysulfides as both the material and a flux, which aids in fusion, to create electrolytes with high conductivity and formability. sciencedaily.comeurekalert.org

Structural Design: The design of these electrolytes often involves ternary phase systems like Na₃PS₄- and Na₃SbS₄-based materials, and quaternary systems such as Na₁₁Sn₂PS₁₂- and Na₁₁Sn₂SbS₁₂-based materials. cip.com.cncip.com.cn Doping with other elements (cation and anion doping) is a key strategy to influence factors like Na⁺ vacancies, lattice softening, and Na⁺ distribution, all of which can enhance ionic conductivity. cip.com.cncip.com.cn

Interfacial Stability: A major challenge in all-solid-state batteries is ensuring a stable interface between the solid electrolyte and the electrodes. cip.com.cncip.com.cn Research is ongoing to address the interfacial issues that arise with sulfide solid electrolytes to prevent performance degradation during battery operation. researchgate.net

Table 1: Properties of Selected Sulfide-Based Solid Electrolytes

| Compound/System | Synthesis Method | Ionic Conductivity (S/cm) | Key Features |

|---|---|---|---|

| Na₂.₈₈Sb₀.₈₈W₀.₁₂S₄ | Polysulfide flux method | 1.25 x 10⁻² (at RT) | World's highest reported sodium ion conductivity. emobility-engineering.comresearchgate.net |

| Na₃PS₄-based | Mechanochemical, Liquid-phase | 10⁻³ - 10⁻⁴ (at RT) | Potential for high ionic conductivity, facile synthesis. researchgate.net |

| Na₃SbS₄-based | Solid-state, Liquid-phase | 3.1 x 10⁻³ (at RT) | Good moisture stability. cip.com.cnresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Cathode Material Integration

Sodium sulfide (Na₂S) is a promising cathode material for room-temperature sodium-sulfur (Na-S) batteries. cip.com.cn It offers a high theoretical specific capacity and has the significant advantage of being pairable with sodium-free anodes, which helps to circumvent the safety issues associated with sodium metal dendrite growth. cip.com.cnresearchgate.net

However, the practical application of Na₂S cathodes is hindered by several challenges:

Poor Electronic Conductivity: Na₂S is an electronic insulator, which impedes the flow of electrons within the cathode. cip.com.cnresearchgate.net

Sluggish Conversion Kinetics: The conversion of Na₂S to sodium polysulfides during the initial charging process is slow and requires a high activation energy. researchgate.nettycorun.com

Shuttle Effect: The dissolution of intermediate sodium polysulfides into the electrolyte and their migration to the anode (the "shuttle effect") leads to rapid capacity decay. tycorun.com

To overcome these issues, researchers are focusing on several strategies for integrating Na₂S into functional cathode architectures:

Composites with Conductive Materials: A primary strategy is to create composites of Na₂S with conductive materials, most commonly carbon-based materials like carbon nanotubes (CNTs) and carbon nanofibers. researchgate.nettycorun.com This approach enhances the electronic conductivity of the cathode.

Morphology Control: Researchers are exploring ways to control the morphology and structure of Na₂S, such as creating nano-sized particles. nih.gov One innovative approach involves a "solid-liquid-solid" conversion pathway where micron-sized Na₂S particles are broken down and redeposited as nano-sized particles during the initial cycle. nih.gov

Catalyst Integration: Introducing catalysts into the cathode design can improve the kinetics of the Na₂S conversion and the reversible cycling with polysulfides. tycorun.com For example, cuprous sulfide (Cu₂S) has been used as a catalyst to facilitate the breakdown and redeposition of Na₂S. nih.gov

A notable example of successful integration is a Na₂S/CPVP@Cu₂S cathode, which demonstrated remarkable cycling stability, retaining a high capacity after 500 cycles. nih.gov When integrated into a full cell with a hard carbon anode, it maintained a significant capacity over 200 cycles, showcasing its practical potential. nih.gov

Thin Film Synthesis for Fundamental Materials Research

The synthesis of thin films of sodium sulfides is a crucial step for advancing the fundamental understanding of these materials, particularly for their applications in energy storage. osti.govaip.org Thin film architectures provide a well-defined platform to study intrinsic properties like ion transport, conductivity, and reaction mechanisms at interfaces, which is often difficult in bulk powder samples. aip.orgresearchgate.net

A key breakthrough in this area has been the direct deposition of sodium sulfide thin films using RF-magnetron sputtering. osti.govaip.org This technique allows for the creation of continuous, non-porous films with controlled stoichiometry. osti.gov

Key Research Findings:

Deposition Technique: RF-magnetron sputtering has been successfully used to deposit thin films from both Na₂S and sodium disulfide (Na₂S₂) targets. osti.govaip.org

Stoichiometry Control: Interestingly, the final stoichiometry of the deposited film can differ from the starting target material due to the physics of the sputtering process. For instance, sputtering from an Na₂S target resulted in a film with a composition closer to Na₂S₄, a more sodium-deficient phase. osti.gov This is attributed to the preferential sputtering of sodium, as the Na-S bonds in Na₂S require higher energy to break. osti.govornl.gov

Characterization: The synthesized films are characterized using a suite of techniques including X-ray diffraction (XRD), Raman spectroscopy, and scanning electron microscopy (SEM) to determine their structure, composition, and morphology. osti.govaip.org

Electrochemical Analysis: Cyclic voltammetry is used to study the electrochemical behavior of the thin films. osti.gov For example, films sputtered from an Na₂S target showed an open-circuit voltage corresponding to a more Na-deficient phase and exhibited oxidation and reduction peaks associated with the formation of various sodium polysulfides. osti.gov

The ability to synthesize high-quality thin films opens up new avenues for systematic studies that can guide the development of improved materials for all-solid-state batteries and other electrochemical devices. osti.govornl.gov

Innovations in the Pulp and Paper Industry (Kraft Process Optimization)

Sodium sulfide is a cornerstone of the pulp and paper industry, where it plays an essential role in the Kraft process, the dominant method for converting wood into pulp. jamgroupco.comnoahchemicals.com In this process, wood chips are cooked in a solution known as "white liquor," which contains sodium hydroxide and sodium sulfide. thechemicalengineer.com

The primary function of sodium sulfide is to act as a powerful reducing agent that selectively breaks down lignin (B12514952), the complex polymer that binds cellulose fibers together in wood. jamgroupco.comcneastchem.com This delignification is crucial for producing high-quality, strong paper products. noahchemicals.com Sodium hydrosulfide (NaHS), which is formed from sodium sulfide in the process, works in synergy with sodium hydroxide to accelerate lignin degradation, enhancing pulping efficiency. baijinchemical.com

Recent innovations in the Kraft process have focused on optimizing efficiency, reducing environmental impact, and creating value from process byproducts. pulpandpaper-technology.compaper-pulper.com

Modified Kraft Pulping: Variations of the Kraft process involve modifying cooking conditions and chemical ratios to achieve lower lignin content (kappa numbers) and improve pulp yield. pulpandpaper-technology.com

Oxygen Delignification: The use of oxygen as a delignifying agent in stages after the initial pulping can significantly reduce the need for chlorine-based bleaching chemicals, leading to cleaner wastewater streams. pulpandpaper-technology.compulpandpaper-technology.com

Energy Efficiency: Modern pulp mills are increasingly integrated with energy generation. The "black liquor," a byproduct of the Kraft process containing dissolved lignin and spent chemicals, is often burned in a recovery boiler to generate energy, making many mills energy self-sufficient. thechemicalengineer.compaper-pulper.com

Biorefinery Concepts: There is a growing trend to view pulp mills as biorefineries. Instead of just burning all the lignin for energy, technologies are being developed to separate and convert it into high-value bio-based materials and chemicals. thechemicalengineer.compaper-pulper.com This approach seeks to maximize the value derived from the wood raw material.

Advanced Control Systems: The implementation of advanced process control (APC) systems, using mathematical models and real-time monitoring, helps to optimize the Kraft recovery process, improve efficiency, reduce emissions, and ensure consistent pulp quality. paper-pulper.com

These optimizations aim to make the Kraft process more sustainable and economically competitive while continuing to rely on the fundamental chemical action of sodium sulfide for effective pulping. pulpandpaper-technology.compulpandpaper-technology.com

Refinements in Leather Tanning Processes (e.g., Dehairing Mechanisms)

In the leather industry, sodium sulfide is a key chemical used in the initial stages of processing hides, specifically for dehairing. noahchemicals.comchemicaliran.com The conventional method involves treating animal hides with a mixture of lime and sodium sulfide to remove hair, epidermis, and other unwanted proteins before the tanning process. nih.govnih.gov

The Dehairing Mechanism:

The dehairing action of sodium sulfide is based on its chemical properties as a strong reducing agent. The primary target is keratin, the protein that constitutes hair.

Breaking Disulfide Bonds: Keratin's structure is stabilized by numerous disulfide bonds (-S-S-). Sodium sulfide effectively cleaves these bonds. nih.gov

Hair Structure Disruption: The reduction of these disulfide bonds disrupts the structural integrity of the hair, causing it to break down and detach from the hide. jjhrgroup.com

Hair Removal: The loosened hair can then be mechanically scraped or washed away, leaving a clean pelt ready for subsequent tanning operations. nih.gov

Refinements and Innovations:

The conventional dehairing process, while effective, generates significant pollution, including high levels of sulfide in the wastewater. nih.gov This has driven research into refining the process to make it more environmentally friendly.

Reduced Sulfide Processes: Innovations have shown that the amount of sulfide required can be drastically reduced without compromising the effectiveness of dehairing. leathermag.com This is often achieved by combining a lower concentration of sulfide with proteolytic enzymes. leathermag.com

Enzymatic Dehairing: A major area of innovation is the development of enzyme-based dehairing processes. These methods use proteases to break down the proteins holding the hair in place. nih.govnih.gov While some processes aim to completely replace sulfide, others use enzymes as auxiliaries to enhance the efficiency of a low-sulfide system. leathermag.comresearchgate.net

Hair-Saving Methods: Unlike the traditional process which often dissolves the hair (a "hair burn" process), many modern refinements are "hair-save" processes. researchgate.net By using methods like painting the dehairing agent on the flesh side of the hide, the hair is loosened at the root but not destroyed, allowing it to be filtered out of the wastewater. researchgate.net This significantly reduces the pollution load (e.g., Chemical Oxygen Demand, COD) in the effluent. researchgate.net

Alternative Chemicals: Research has explored alternatives to sulfide, such as using sodium metasilicate (B1246114) to activate enzymes or hydrogen peroxide in alkaline conditions, though the widespread commercial replacement of sulfide remains a challenge. researchgate.net

These refinements aim to maintain the efficient dehairing action provided by sulfide chemistry while minimizing the environmental footprint of the leather tanning industry. leathermag.comresearchgate.net

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are employed to understand the fundamental nature of bonding and the distribution of electrons within a compound. For sodium sulfide (B99878), these studies confirm its predominantly ionic character. youtube.com The formation of sodium sulfide involves each of the two sodium atoms, which are metals from the left side of the periodic table, donating a valence electron to a non-metal sulfur atom. youtube.com This transfer results in the formation of two sodium cations (Na⁺) and one sulfide anion (S²⁻), which are held together by electrostatic attraction. youtube.com

X-ray crystallography has been used to determine the solid-state structure of sodium sulfide hydrates. In the case of the pentahydrate, the crystal structure reveals that the sulfide (S²⁻) anions are encased by an array of hydrogen bonds from the water molecules of hydration. wikipedia.org The anhydrous form of sodium sulfide adopts the antifluorite crystal structure, where the smaller Na⁺ ions occupy the positions that fluoride (B91410) ions would in a calcium fluoride (CaF₂) lattice, and the larger S²⁻ ions occupy the Ca²⁺ sites. wikipedia.org

Theoretical calculations on clusters of sodium sulfide, (Na₂S)n where n=1–8, provide deeper insight into their structure and stability. researchgate.net These studies show that as the number of units (n) increases, the clusters transition from two-dimensional to three-dimensional cage-like structures. researchgate.net This structural change enhances stability by minimizing dangling bonds. researchgate.net The coordination number of the sulfur atoms and the Na-S bond lengths also change with cluster size. researchgate.net

Calculated Properties of (Na₂S)n Clusters

| Cluster Size (n) | Structural Dimensionality | Key Structural Features | Calculated Na-S Bond Length (Å) |

|---|---|---|---|

| 1 | 2D | Monomeric Na₂S | ~2.454 |

| ≥2 | 3D | Cage-like structures appear | >2.621 |

Table 1: This table summarizes findings from theoretical calculations on (Na₂S)n clusters, showing how structure and bond lengths evolve with cluster size. researchgate.net

Molecular Dynamics Simulations for Liquid and Solid-State Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of materials in solid and liquid states. While specific MD studies on sodium monosulfide pentahydrate are not extensively documented, simulations of analogous hydrated salt systems, such as sodium sulfate (B86663) (Na₂SO₄), offer valuable parallels. For instance, MD simulations of sodium sulfate decahydrate (B1171855) have revealed that upon melting, water molecules from the hydrate (B1144303) crystal structure migrate and are stabilized at interfaces, a mechanism that prevents phase separation and aids in rehydration. nih.gov Simulations of aqueous Na₂SO₄ solutions have been used to precisely describe the structure of the system, including the hydration shells of the ions and the geometry of ion-water hydrogen bonds. bibliotekanauki.pl

A critical area where simulations are applied is in understanding the behavior of sodium polysulfides (Na₂Sₓ), which are central to the performance of sodium-sulfur (Na-S) batteries. acs.org Polysulfides are species like disulfide (S₂²⁻), tetrasulfide (S₄²⁻), and pentasulfide (S₅²⁻). wikipedia.org MD simulations, in conjunction with experimental techniques, help to elucidate the complex phase transitions and kinetic pathways of these species during battery operation. acs.org Studies have revealed the formation of both crystalline and amorphous polysulfides, including high-order polysulfides (Na₂Sₓ, where x = 6–8), which govern the battery's performance and stability. acs.org In solution, polysulfides are known to be relatively unstable, and can, over time, revert to simpler sulfides and elemental sulfur, a process influenced by light and trace metal ions. researchgate.net

Sodium Polysulfide Species

| Polysulfide Anion | Formula | State/Context of Observation |

|---|---|---|

| Disulfide | S₂²⁻ | Component of Na₂Sₓ salts; intermediate in Na-S batteries. acs.orgwikipedia.org |

| Trisulfide | S₃²⁻ | Component of Na₂Sₓ salts; emerges at high temperature/pressure in Na-S batteries. acs.orgwikipedia.org |

| Tetrasulfide | S₄²⁻ | Component of Na₂Sₓ salts; intermediate in Na-S batteries. acs.orgwikipedia.org |

| Pentasulfide | S₅²⁻ | Component of Na₂Sₓ salts; intermediate in Na-S batteries. acs.orgwikipedia.org |

Table 2: This table lists various polysulfide anions that are structurally related to sodium sulfide and are subjects of computational and experimental studies, particularly in the context of energy storage. acs.orgwikipedia.org

Computational Thermodynamics for Hydrate Stability and Phase Transitions

Computational thermodynamics is used to predict the stability of different material phases under varying conditions of temperature and pressure. For sodium sulfide hydrates, these calculations are crucial for understanding their behavior in applications like thermochemical energy storage. researchgate.net

Studies on the thermal decomposition of sodium sulfide nonahydrate (Na₂S·9H₂O) have characterized the conditions under which various lower hydrates, including the pentahydrate, are stable. publications.gc.ca By measuring decomposition pressures at different temperatures, thermodynamic data such as the heats and free energies of dehydration reactions can be estimated. publications.gc.ca For example, it was found that at a temperature of 49°C, the nonahydrate transforms into the pentahydrate. researchgate.net The pentahydrate itself is subject to further transitions; at 83°C, it begins to partially dissolve and form a sodium sulfide solution. researchgate.netopenchemicalengineeringjournal.com Such phase transitions are critical as they can lead to physical and mechanical instability in packed beds of the material. researchgate.net

Thermodynamic Stability and Phase Transitions of Sodium Sulfide Hydrates

| Hydrate Form | Transition Temperature | Transition Product(s) | Reference |

|---|---|---|---|

| Na₂S·9H₂O | 49°C | Na₂S·5H₂O + Na₂S solution | researchgate.net |

| Na₂S·5H₂O | 83°C | Partial dissolution into Na₂S solution | researchgate.netopenchemicalengineeringjournal.com |

| Na₂S·5H₂O | 150°C (under vacuum) | Anhydrous Na₂S | publications.gc.ca |